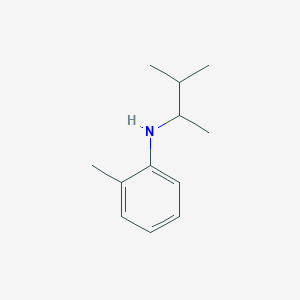

2-methyl-N-(3-methylbutan-2-yl)aniline

Description

Structural Classification and Nomenclature of Aromatic Secondary Amines

Amines are formally derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. libretexts.org They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. openstax.org 2-methyl-N-(3-methylbutan-2-yl)aniline is classified as a secondary amine because the nitrogen atom is bonded to two carbon-containing groups: a 2-methylphenyl group (an aromatic group) and a 3-methylbutan-2-yl group (an alkyl group). Since one of the groups is an aromatic ring, it is further specified as an aromatic amine .

The nomenclature of amines can be complex, with several systems in use. libretexts.orgchemistrysteps.com According to the International Union of Pure and Applied Chemistry (IUPAC), for secondary and tertiary amines, the largest or most complex organic group bonded to the nitrogen is considered the parent structure. openstax.orgchemistrysteps.com The other groups are designated as substituents, with their location on the nitrogen atom indicated by the prefix "N-".

For This compound , the parent amine is aniline (B41778) (C₆H₅NH₂).

The aniline ring is substituted with a methyl group at the second carbon atom, making it a 2-methylaniline (or o-toluidine) moiety.

The other group attached to the nitrogen is a 3-methylbutan-2-yl group.

Therefore, the systematic IUPAC name is This compound .

This naming convention clearly defines the connectivity of the molecule, identifying all substituent groups and their positions. youtube.com

Stereochemical Significance of the (3-methylbutan-2-yl) Moiety

A critical feature of this compound is the presence of a chiral center within its structure. Chirality arises when a molecule is non-superimposable on its mirror image. The source of chirality in this molecule is the (3-methylbutan-2-yl) group.

The second carbon atom of the butanyl chain (the one bonded to the nitrogen of the aniline) is a stereocenter . This is because it is attached to four different groups:

A hydrogen atom

A methyl group (-CH₃)

An isopropyl group (-CH(CH₃)₂)

The 2-methylanilino group (-NH-C₆H₄-CH₃)

Due to this chiral center, this compound can exist as a pair of enantiomers , which are mirror images of each other. These enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com The two enantiomers will have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions and interact differently with other chiral molecules.

The synthesis of a single enantiomer (an enantiomerically pure compound) is a significant goal in modern organic chemistry, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The presence of this chiral moiety makes this compound a valuable building block for asymmetric synthesis.

Overview of Research Trajectories for N-Substituted Anilines in Academia

N-substituted anilines are a class of compounds that receive considerable attention in academic research due to their wide-ranging utility. Research trajectories for these molecules can be broadly categorized into synthetic methodology development, medicinal chemistry applications, and materials science.

Synthetic Methodologies: A significant portion of academic research focuses on developing new and efficient methods for the synthesis of N-substituted anilines. beilstein-journals.org This includes transition metal-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination), which have revolutionized the formation of carbon-nitrogen bonds. nih.gov Other areas of investigation include catalyst-free synthesis methods and the use of readily available starting materials like cyclohexanones to produce substituted anilines. beilstein-journals.orgacs.org The development of these synthetic routes aims for higher yields, milder reaction conditions, and greater functional group tolerance. beilstein-journals.org

Medicinal Chemistry: Aniline derivatives are prevalent in pharmaceuticals. Of the top-selling drugs in 2018, 48 contained an aniline motif. nih.gov N-substituted anilines are key intermediates in the synthesis of a wide array of bioactive molecules and are themselves investigated for various therapeutic properties. beilstein-journals.org Research often focuses on modifying the substituents on the aniline ring and the nitrogen atom to tune the molecule's pharmacological profile. However, the aniline core can sometimes be associated with metabolic liabilities, leading to research into isosteric replacements—the substitution of the aniline ring with other saturated carbocyclic structures to improve drug properties. nih.gov

Materials Science: In the realm of materials science, aniline derivatives are crucial monomers for the synthesis of conducting polymers, with polyaniline (PANI) being a prime example. rsc.orgresearchgate.net Researchers are exploring how modifying aniline monomers with various substituents affects the properties of the resulting polymers. These modifications can alter solubility, processability, and electronic properties, tailoring the polymers for applications such as chemical sensors, anti-corrosion coatings, and electronic devices. rsc.org The introduction of bulky or functional N-alkyl groups can influence the polymer's morphology and sensitivity. rsc.org

Data Tables

Table 1: Physicochemical Properties of a Related Compound, N-(2-methylbutan-2-yl)aniline

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Melting Point | 91 °C |

| InChIKey | GFJVNESVZAIIJL-UHFFFAOYSA-N |

Table 2: IUPAC Nomenclature Breakdown for this compound

| Component | Description |

| aniline | Parent amine structure (C₆H₅NH₂) |

| 2-methyl- | A methyl group is attached to carbon 2 of the aniline ring. |

| -N- | Indicates the following substituent is attached to the nitrogen atom. |

| (3-methylbutan-2-yl) | A five-carbon alkyl chain (pentyl isomer) attached at its second carbon, with a methyl group on the third carbon. |

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-methyl-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C12H19N/c1-9(2)11(4)13-12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3 |

InChI Key |

QQRPWTQVJGSRIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and electronic environment of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyl-N-(3-methylbutan-2-yl)aniline would display distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The integration of each signal corresponds to the number of protons it represents.

The predicted assignments for the ¹H NMR spectrum are detailed in the table below. The aromatic protons are expected to appear in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The aliphatic protons of the 3-methylbutan-2-yl group will appear in the upfield region (0.5-4.0 ppm). The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic C-H | ~6.5 - 7.2 | Multiplet | 4H |

| N-H | ~3.5 - 4.5 (variable, broad) | Singlet | 1H |

| N-CH (methine) | ~3.3 - 3.8 | Multiplet | 1H |

| Ar-CH₃ | ~2.1 - 2.3 | Singlet | 3H |

| CH-CH(CH₃)₂ (methine) | ~1.7 - 2.1 | Multiplet | 1H |

| N-CH-CH₃ (doublet) | ~1.2 - 1.4 | Doublet | 3H |

| CH(CH₃)₂ (doublet) | ~0.9 - 1.1 | Doublet | 6H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110-150 ppm, while aliphatic carbons appear in the 10-60 ppm range.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~145 - 148 |

| Aromatic C-CH₃ | ~128 - 131 |

| Aromatic C-H | ~110 - 130 |

| N-CH (methine) | ~55 - 60 |

| CH-CH(CH₃)₂ (methine) | ~30 - 35 |

| Ar-CH₃ | ~17 - 20 |

| N-CH-CH₃ | ~15 - 20 |

| CH(CH₃)₂ | ~18 - 22 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show cross-peaks between the N-CH proton and the adjacent N-H and CH-CH(CH₃)₂ protons. It would also reveal couplings between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. nih.gov This allows for the definitive assignment of each proton signal to a specific carbon signal, confirming the C-H framework of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show a correlation between the N-H proton and the protons on the N-CH group, as well as between the aromatic methyl (Ar-CH₃) protons and the adjacent aromatic proton. protein-nmr.org.uk

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Each functional group has a characteristic absorption frequency range. researchgate.net The FTIR spectrum of this compound would confirm the presence of its key structural features.

Interactive Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl Groups (CH, CH₃) | 2850 - 2970 | Strong |

| C=C Stretch (in-ring) | Aromatic Ring | 1580 - 1610 & 1450 - 1500 | Medium-Strong |

| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1340 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides a molecular "fingerprint" that is useful for identification. researchgate.net For this compound, strong signals would be expected for the aromatic C=C ring stretching vibrations and the C-H stretching of the alkyl groups, complementing the data obtained from FTIR. nih.govtsijournals.com

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. khanacademy.orglibretexts.org It is particularly useful for analyzing compounds containing chromophores, such as conjugated π systems. libretexts.org

The aniline (B41778) moiety in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. rroij.com The presence of the methyl and N-alkyl substituents on the aniline ring influences the energy of these transitions and thus the position of the maximum absorbance (λmax). For N-alkylanilines, these transitions typically result in two main absorption bands, one intense band around 240-255 nm and a second, less intense band around 285-300 nm. ajrsp.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The aromatic ring of this compound acts as a chromophore, and its UV-Vis spectrum provides insights into the electronic transitions within the molecule.

The UV-Vis spectrum of aniline, the parent aromatic amine, typically exhibits two primary absorption bands. researchgate.net The more intense band, appearing around 230-240 nm, is attributed to the π → π* transition of the benzene ring. A second, less intense band, known as the B-band (benzenoid band), is observed around 280-290 nm and arises from a π → π* transition that is influenced by the amino group. researchgate.net

Alkylation of the nitrogen atom, as in N-methylaniline, can cause a bathochromic (red) shift in these absorption maxima due to the electron-donating effect of the alkyl group, which increases the energy of the highest occupied molecular orbital (HOMO). For instance, N-methylaniline shows an absorption maximum around 320 nm. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength (λmax, nm) | Associated Structural Feature |

| π → π | ~240-260 | Substituted benzene ring |

| π → π (B-band) | ~290-310 | Amino group conjugation with the benzene ring |

| n → π* | ~320-350 | Non-bonding electrons of the nitrogen atom |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₉N. Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), the exact mass can be calculated.

Publicly available chemical databases confirm the monoisotopic mass of C₁₂H₁₉N to be 177.151750 Da. nih.govlibretexts.org An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental composition of the synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Ion Species |

| C₁₂H₁₉N | 177.15175 | [M]⁺ |

| C₁₂H₂₀N | 178.15903 | [M+H]⁺ |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For N-alkylated anilines, characteristic fragmentation pathways include alpha-cleavage and cleavage of the N-alkyl bond. sigmaaldrich.commdpi.com

For this compound, the following fragmentation patterns are anticipated:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. mdpi.com This would involve the loss of an ethyl radical (C₂H₅•) from the 3-methylbutan-2-yl group, leading to a resonance-stabilized cation.

Loss of the N-alkyl group: Cleavage of the bond between the nitrogen and the 3-methylbutan-2-yl group would result in the formation of a 2-methylanilinium radical cation.

Benzylic cleavage: The methyl group on the aromatic ring can also influence fragmentation, potentially leading to the formation of a tropylium-like ion.

The differentiation of N-alkyl and ring-alkyl substituted anilines by mass spectrometry has been demonstrated, with N-alkylanilines exhibiting distinct fragmentation behaviors. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion |

| 148 | [C₁₀H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage |

| 106 | [C₇H₈N]⁺ | Cleavage of the N-(3-methylbutan-2-yl) bond |

| 91 | [C₇H₇]⁺ | Formation of a tropylium (B1234903) ion |

Chromatographic Separations for Isomeric Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. researchgate.net In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. The retention time, the time it takes for a compound to elute from the column, is a characteristic property under a given set of conditions.

For this compound, GC-MS analysis would provide both its retention time and its mass spectrum. While specific retention time data for this compound is not readily published, it can be inferred that it would have a retention time influenced by its boiling point and polarity relative to other components in a sample. Isomeric impurities, such as those with different alkylation patterns on the ring or the nitrogen, would likely have different retention times, allowing for their separation and quantification. researchgate.net The mass spectrometer detector would then provide mass spectra for each separated component, confirming their identity.

Table 4: General GC-MS Parameters for the Analysis of N-Alkylated Anilines

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column (e.g., Rxi-5MS) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 40 °C to 280 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (scanning a relevant m/z range) |

The 3-methylbutan-2-yl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the separation of enantiomers. libretexts.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgnih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the two enantiomers, allowing for their separation and the determination of the enantiomeric purity of the sample.

The choice of mobile phase is crucial for achieving good separation. For polysaccharide-based CSPs, normal-phase eluents consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol) are often employed. mdpi.com The addition of a small amount of an amine or an acid to the mobile phase can improve peak shape and resolution for basic analytes like this compound. researchgate.net

Table 5: Suitable Chiral Stationary Phases for the HPLC Separation of Chiral Amines

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Typical Mobile Phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol with an amine additive |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with an acid additive |

| Pirkle-type | (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol | Normal or reversed-phase |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

For a novel or less-studied compound like this compound, obtaining single-crystal XRD data would be invaluable for unequivocally confirming its molecular structure and understanding its solid-state conformation. Such an analysis would provide definitive information on:

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds (if present), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

Crystallographic Parameters: Key data including the crystal system, space group, and unit cell dimensions.

The absence of published XRD studies for this compound means that a detailed, experimentally verified discussion of its solid-state molecular architecture is not possible at this time. The generation of detailed research findings and data tables, as requested, is contingent on the availability of this primary crystallographic data.

Future research involving the synthesis and crystallization of this compound would be necessary to perform an XRD analysis and provide the foundational data for a thorough structural elucidation.

Mechanistic Studies and Reaction Pathways of 2 Methyl N 3 Methylbutan 2 Yl Aniline

Investigation of N-Alkylation Mechanisms and Side Reactions

N-alkylation of anilines is a fundamental transformation, but it is often complicated by side reactions. The reaction of an amine with an alkyl halide is a classic example of nucleophilic aliphatic substitution. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts.

For 2-methyl-N-(3-methylbutan-2-yl)aniline, which is already a secondary amine, further alkylation can occur, yielding a tertiary amine. The mechanism of this reaction is influenced by the nature of the alkylating agent, the solvent, and the reaction conditions. The use of solid bases like cesium fluoride-celite in acetonitrile has been explored for the N-alkylation of anilines and other nitrogen heterocycles.

Key Factors Influencing N-Alkylation and Side Reactions:

| Factor | Effect on Reaction |

| Nucleophilicity of Amine | The nitrogen atom's lone pair of electrons initiates the nucleophilic attack on the alkylating agent. The methyl group on the aniline (B41778) ring is an electron-donating group, which slightly increases the electron density on the nitrogen, enhancing its nucleophilicity. |

| Steric Hindrance | The bulky 3-methylbutan-2-yl group and the ortho-methyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom. This can slow down the rate of N-alkylation and potentially reduce the extent of overalkylation compared to less hindered anilines. |

| Nature of Alkylating Agent | The reactivity of the alkylating agent (e.g., alkyl halide) plays a significant role. More reactive alkylating agents will increase the rate of both the desired reaction and overalkylation. |

| Reaction Conditions | Temperature, solvent, and the choice of base (if any) can all influence the reaction outcome. For instance, some methods aim for selective monoalkylation by controlling these parameters. |

Reactivity of the Aromatic Ring: Substituent Effects on Electrophilic and Nucleophilic Processes

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of both the amino group and the methyl group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. The methyl group also contributes to this activation through an inductive effect.

Consequently, electrophiles will preferentially attack the positions ortho and para to the amino group. The directing effects of the two substituents are as follows:

-NH-(3-methylbutan-2-yl): A strongly activating, ortho-, para-directing group.

-CH3: A weakly activating, ortho-, para-directing group.

Since both groups direct to the same positions (the two available ortho positions and the para position relative to the amino group), the substitution pattern will be a mixture of products, with the exact ratio depending on steric factors and the specific electrophile.

In contrast, nucleophilic aromatic substitution on the ring is generally disfavored due to the electron-rich nature of the benzene ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Intramolecular Cyclization Reactions

Substituted anilines can undergo intramolecular cyclization to form various heterocyclic systems, most notably indolines and indoles. These reactions often proceed through the formation of a new bond between the nitrogen atom or a carbon atom of the N-alkyl group and a carbon atom of the aromatic ring.

For this compound, intramolecular cyclization could potentially lead to the formation of substituted indoline structures. The specific conditions required for such a cyclization would depend on the desired product and the chosen synthetic route. For example, electrophilic cyclization of N-(2-alkynyl)anilines is a known method for synthesizing substituted quinolines. While this specific substrate is not an alkynyl aniline, related principles of intramolecular electrophilic attack on the activated ring could be applied.

Palladium-catalyzed intramolecular C-H amination is another powerful tool for the synthesis of indolines from β-arylethylamine substrates.

Oxidative Transformations of the Aniline Nitrogen

The nitrogen atom in anilines can be oxidized to various functional groups, including nitroso, nitro, and hydroxylamino compounds. The specific product obtained depends on the oxidizing agent and the reaction conditions. For instance, the oxidation of aniline can lead to nitrobenzene.

The oxidation of N,N-dialkylanilines can proceed through the formation of a radical cation intermediate. While this compound is a secondary amine, similar radical-mediated pathways could be involved in its oxidation. The oxidation of secondary amines can also lead to the formation of hydroxylamines.

The oxidation of anilines can sometimes be non-selective, leading to a mixture of products. The presence of the alkyl groups on both the nitrogen and the ring in this compound will influence the reactivity and selectivity of the oxidation process.

Stereoselectivity and Diastereoselectivity in Reactions involving the Chiral Center

The 3-methylbutan-2-yl group contains a chiral center, meaning that this compound exists as a pair of enantiomers. This chirality can influence the stereochemical outcome of reactions involving the molecule.

Stereoselectivity is the formation of an unequal mixture of stereoisomers. In reactions where a new stereocenter is created, the existing chiral center in the 3-methylbutan-2-yl group can direct the approach of reagents, leading to a preference for the formation of one diastereomer over another. This is known as diastereoselectivity.

For example, if a reaction were to occur at the nitrogen atom or the aromatic ring that creates a new chiral center, the product would be a mixture of diastereomers. The relative amounts of these diastereomers would be determined by the energetic differences in the transition states leading to their formation, which are influenced by steric and electronic interactions with the existing chiral center. The synthesis of chiral anilines with high stereocontrol is an active area of research.

Radical Reactions and Their Role in Chemical Transformations

Radical reactions involve intermediates with unpaired electrons. In the context of aniline chemistry, radical cations can be formed through single-electron transfer (SET) from the nitrogen atom. These radical intermediates can then undergo further reactions, such as deprotonation or rearrangement.

The N-dealkylation of N,N-dialkylanilines catalyzed by enzymes like cytochrome P450 is believed to proceed through an aminium radical intermediate. While direct evidence for radical reactions involving this compound is specific to particular transformations, the general principles of aniline radical chemistry suggest that such pathways are plausible under appropriate conditions, such as in the presence of strong oxidizing agents or under photochemical conditions.

The generation of alkyl radicals from alkyl halides can be used in N-alkylation reactions under metallaphotoredox conditions, providing an alternative to traditional nucleophilic substitution pathways.

Hydrogen Borrowing Reactions for C-Alkylation

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and atom-economical method for the formation of C-N and C-C bonds. In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This carbonyl compound then reacts with a nucleophile, such as an amine, to form an imine. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the alkylated amine.

While this process is most commonly applied for N-alkylation, it can also be adapted for C-alkylation. For this compound, a hydrogen borrowing strategy could potentially be employed to introduce alkyl groups at the ortho-position of the aromatic ring. This would involve the in-situ formation of an imine or a related intermediate, followed by an intramolecular or intermolecular C-alkylation step. Ruthenium and iridium complexes are often used as catalysts for these transformations. The "borrowing hydrogen" methodology has been successfully used for the N-alkylation of anilines with alcohols.

Computational Chemistry and Theoretical Investigations of 2 Methyl N 3 Methylbutan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of N-substituted anilines. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to obtain optimized molecular geometries, ground-state energies, and various electronic properties.

For substituted anilines, DFT methods, particularly using functionals like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p), have proven effective in predicting molecular structures and vibrational spectra. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles of the most stable conformer. For 2-methyl-N-(3-methylbutan-2-yl)aniline, theoretical calculations would reveal a pyramidalized nitrogen atom in the ground state, a common feature for neutral anilines, which contrasts with the planar geometry observed in their radical cations. umn.edu The energetics of the molecule, including its total energy and stability relative to other isomers, can be accurately computed. Ab initio methods, while computationally more demanding, can improve the accuracy of calculated physicochemical properties, especially when accounting for solvation effects. nih.gov

Table 1: Representative Theoretical Methods for Aniline (B41778) Derivatives

| Method | Typical Basis Set | Commonly Calculated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, MEP | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) - B3PW91 | 6-311G(d,p) | Optimized Geometry, NMR Chemical Shifts, NBO Analysis | researchgate.netepstem.net |

| Ab initio - Hartree-Fock (HF) | 6-311++G** | Initial Geometry Optimization, Electronic Properties | researchgate.net |

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can generate theoretical vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra that closely correspond to experimental results.

Harmonic vibrational frequency calculations, typically performed using DFT methods, help in the assignment of complex experimental spectra by providing a detailed description of the normal modes of vibration. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and the results are often correlated with experimental data using a linear regression for improved accuracy. researchgate.netepstem.net

Computational studies can also predict the existence of multiple stable conformers. For molecules with flexible side chains like this compound, different rotational isomers (rotamers) may exist. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable structure in the ground state and predicting their population distribution at a given temperature. researchgate.netumn.edu

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into the mechanisms of chemical reactions involving N-substituted anilines. DFT calculations are frequently used to map the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

For aniline derivatives, theoretical studies have elucidated mechanisms for various reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. allen.innih.govpsu.edu For instance, in electrophilic substitution reactions, the high reactivity of the aniline ring, directed by the amino group to ortho and para positions, can be rationalized by examining the stability of reaction intermediates. allen.in In nucleophilic aromatic substitution, computational models can distinguish between different mechanistic pathways, such as a concerted Sₙ2-like mechanism or a stepwise process involving a Meisenheimer complex. nih.govpsu.edu DFT calculations on the reactions of this compound could predict its regioselectivity and reactivity, for example, in coupling reactions with diazonium salts or in halogenation reactions. allen.inresearchgate.net

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling for N-Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For N-substituted anilines, QSAR models have been developed to predict properties ranging from metabolic fate to inhibitory activity against specific enzymes. nih.govresearchgate.netmdpi.com

The development of a QSAR model involves calculating a large number of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a set of aniline derivatives. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation relating these descriptors to the observed activity. mdpi.comresearchgate.net Studies have successfully used QSAR to predict the N-acetylation and N-oxanilic acid formation of substituted anilines and to identify key structural features for the biological activity of N-aryl derivatives. nih.govresearchgate.net Such models could be applied to this compound to predict its potential biological activities or metabolic pathways based on its calculated molecular descriptors.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (FMO) for Reactivity Prediction

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding and predicting the reactivity of a molecule.

The MEP surface visually represents the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.inforesearchgate.net For an aniline derivative, the MEP would show a negative potential (typically colored red) around the nitrogen atom and the aromatic ring, indicating these are the likely sites for electrophilic attack. thaiscience.info

FMO theory provides insights into chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. thaiscience.info For substituted anilines, the HOMO is typically localized on the aniline ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic system. umn.eduresearchgate.net These parameters are essential for predicting how this compound would behave in electron transfer processes and chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Data for Representative Anilines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| p-aminoaniline | - | - | 4.6019 | thaiscience.info |

| p-nitroaniline | - | - | 3.8907 | thaiscience.info |

| p-isopropylaniline | - | - | 5.2968 | thaiscience.info |

Note: Specific HOMO/LUMO energy values were not provided in the source, only the calculated energy gap.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide insights into the dynamic behavior of molecules. These methods are used to explore the conformational space, study solvent effects, and simulate the interactions of a molecule with its environment over time. acs.orgajchem-a.com

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve. mdpi.com For this compound, an MD simulation could reveal the flexibility of the N-alkyl substituent, the dynamics of its interaction with solvent molecules, and the time-averaged structural properties. acs.org This is particularly useful for understanding how the molecule behaves in a solution or how it might bind to a biological target, such as a protein active site. ajchem-a.com By simulating the system over nanoseconds, MD can identify accessible conformations and the transitions between them, providing a more complete picture of the molecule's behavior than static calculations alone. mdpi.com

Derivatization and Functionalization for Advanced Applications in Organic Synthesis

The molecular architecture of 2-methyl-N-(3-methylbutan-2-yl)aniline, characterized by a secondary amine and a substituted aromatic ring, offers multiple avenues for chemical modification. These derivatization and functionalization strategies are pivotal for tailoring the compound's properties for specialized applications, ranging from the synthesis of complex organic molecules to the development of novel materials.

Environmental Fate and Biotransformation of N Substituted Anilines: an Academic Perspective

Abiotic Degradation Pathways (e.g., phototransformation, oxidation by environmental oxidants)

Abiotic degradation processes are crucial in determining the persistence of organic compounds in the environment. For N-substituted anilines, these pathways primarily involve phototransformation and oxidation by environmental oxidants.

Oxidation by Environmental Oxidants: Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and aquatic environments, and they play a significant role in the degradation of organic pollutants. hydrogenlink.comresearchgate.net The reaction of hydroxyl radicals with organic molecules can occur via addition to unsaturated bonds or by abstraction of a hydrogen atom. hydrogenlink.com For anilines, oxidation can lead to the formation of various transformation products. The oxidation of N-alkylanilines has been studied, and the pathways are influenced by the structure of the alkyl group. acs.orgrsc.org It is anticipated that 2-methyl-N-(3-methylbutan-2-yl)aniline would be susceptible to oxidation by hydroxyl radicals, leading to the formation of hydroxylated and other oxidized derivatives. The rate of this process would be dependent on the concentration of hydroxyl radicals and the specific environmental matrix.

Microbial Transformation and Biodegradation Mechanisms in Environmental Matrices

Microbial activity is a primary driver of the transformation and degradation of organic compounds in soil and water. The biodegradation of N-substituted anilines has been the subject of numerous studies, revealing several key mechanisms.

The initial step in the aerobic biodegradation of many anilines is catalyzed by aniline (B41778) oxygenase, an enzyme that hydroxylates the aromatic ring to form a catechol derivative. nih.govasm.org This catechol intermediate is then susceptible to ring cleavage by dioxygenases, leading to further degradation through either the ortho- or meta-cleavage pathway. nih.govasm.orgmicrobiologyjournal.org For N-substituted anilines, N-dealkylation can also be a significant initial transformation step.

Studies on aniline-degrading bacteria have identified various genera capable of this process, including Pseudomonas, Delftia, Moraxella, and Bacillus. nih.govasm.orgnih.govresearchgate.netnih.govresearchgate.net For example, a bacterial consortium of Bacillus species was found to biodegrade aniline and its chlorinated derivatives. researchgate.net Another study isolated a Delftia sp. strain capable of using aniline as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net While specific studies on this compound are lacking, the presence of both an N-alkyl group and a substituted aniline ring suggests that it could be susceptible to microbial attack, likely involving a combination of N-dealkylation and ring hydroxylation. The rate and extent of biodegradation would be influenced by factors such as the microbial community present, nutrient availability, temperature, and pH. researchgate.netnih.gov

Structure-Transformation Relationships in Substituted Anilines

The rate and pathway of transformation of substituted anilines are strongly influenced by their molecular structure. The nature, position, and size of substituents on both the aromatic ring and the nitrogen atom play a critical role.

The presence of alkyl groups on the nitrogen atom can affect the rate of microbial degradation. Generally, increasing the size and branching of the N-alkyl substituent can decrease the rate of biodegradation. nite.go.jpresearchgate.net This steric hindrance can impede the access of microbial enzymes to the aniline molecule. Therefore, the bulky 3-methylbutan-2-yl group on the nitrogen of the target compound may result in a slower degradation rate compared to simpler N-alkylanilines.

Substituents on the aromatic ring also influence reactivity. The methyl group at the 2-position of this compound can affect the electronic properties of the ring and may also exert a steric effect on enzymatic reactions. Studies on ring-substituted anilines have shown that the specific activity of aniline oxygenase is correlated with the size of the substituent. nih.govasm.org

The following table summarizes the expected influence of structural features on the transformation of this compound, based on general principles observed for other substituted anilines.

| Structural Feature | Expected Influence on Transformation | Rationale |

| N-(3-methylbutan-2-yl) group | May decrease the rate of microbial degradation. | The bulky and branched alkyl group can cause steric hindrance, impeding enzymatic attack on the nitrogen or the aromatic ring. |

| 2-methyl group on the aniline ring | May influence the rate and regioselectivity of ring hydroxylation. | The methyl group alters the electron density of the aromatic ring and can sterically hinder enzymatic attack at certain positions. |

Identification and Characterization of Environmental Metabolites

The identification of transformation products is essential for a complete understanding of the environmental fate of a compound. For N-substituted anilines, several common metabolic pathways have been elucidated.

Based on studies of analogous compounds, the following metabolites could potentially be formed from the environmental transformation of this compound:

Hydroxylated derivatives: Oxidation of the aromatic ring can lead to the formation of various hydroxylated isomers of the parent compound. For example, the metabolism of N-isopropylaniline in rats resulted in the formation of 4-hydroxy-N-isopropylaniline as a major metabolite. nih.gov

N-dealkylation products: Cleavage of the N-alkyl bond would result in the formation of 2-methylaniline. N-debenzylation is a known metabolic pathway for N-benzyl-4-substituted anilines. nih.gov

Further degradation products: Following initial transformations, the resulting intermediates can undergo further degradation. For instance, if catechol derivatives are formed, subsequent ring cleavage would lead to the formation of aliphatic acids.

A study on the human metabolism of aniline found that N-acetyl-4-aminophenol was the predominant urinary metabolite. nih.gov While this is an in-vivo study, it highlights the potential for N-acetylation and ring hydroxylation as transformation pathways. The biotransformation of p-nitroaniline by Pseudomonas DL17 was found to produce metabolites such as acetanilide, aniline, and p-phenylenediamine. nih.gov

The table below presents potential environmental metabolites of this compound and the likely transformation pathways leading to their formation.

| Potential Metabolite | Likely Transformation Pathway |

| Hydroxylated this compound | Aromatic ring hydroxylation (Abiotic or Biotic) |

| 2-Methylaniline | N-dealkylation (Biotic) |

| Catechol derivatives of 2-methylaniline | Ring hydroxylation followed by N-dealkylation (Biotic) |

| Ring cleavage products (e.g., muconic acid derivatives) | Further biodegradation of catechol intermediates (Biotic) |

Advanced Analytical Methods for Environmental Monitoring of Anilines

Accurate and sensitive analytical methods are required for the detection and quantification of anilines and their transformation products in environmental matrices, where they are often present at low concentrations. thermofisher.comnih.govresearchgate.netresearchgate.net

Several advanced analytical techniques are commonly employed for the environmental monitoring of anilines:

Gas Chromatography (GC): GC coupled with various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for the analysis of anilines. Derivatization is sometimes necessary to improve the volatility and thermal stability of these compounds. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermolabile compounds like anilines and their metabolites, often without the need for derivatization. thermofisher.com UV or MS detectors are commonly used for detection.

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an environmentally friendly technique for the analysis of anilines in water samples. nih.gov

Due to the low concentrations of anilines typically found in the environment, a pre-concentration step is often necessary before instrumental analysis. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) thermofisher.com

Solid-Phase Microextraction (SPME)

The choice of analytical method depends on the specific aniline, the environmental matrix, and the required detection limits. For this compound and its potential metabolites, a combination of SPE for sample pre-concentration followed by LC-MS/MS analysis would likely provide the necessary selectivity and sensitivity for environmental monitoring. eurofins.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.